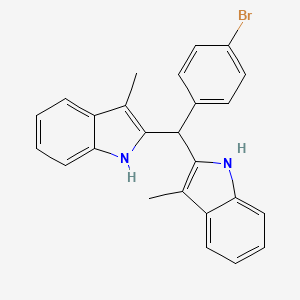

4-Bromophenyldi(3-methylindol-2-yl)methane

Description

Structure

3D Structure

Properties

CAS No. |

620177-71-1 |

|---|---|

Molecular Formula |

C25H21BrN2 |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

2-[(4-bromophenyl)-(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |

InChI |

InChI=1S/C25H21BrN2/c1-15-19-7-3-5-9-21(19)27-24(15)23(17-11-13-18(26)14-12-17)25-16(2)20-8-4-6-10-22(20)28-25/h3-14,23,27-28H,1-2H3 |

InChI Key |

JDRSHVXXHMSPDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5N4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Derivatization

Direct Synthesis of 4-Bromophenyldi(3-methylindol-2-yl)methane

The direct synthesis involves the condensation reaction between two equivalents of 3-methylindole (B30407) and one equivalent of 4-bromobenzaldehyde (B125591). This reaction is a specific instance of the widely used method for preparing bis(indolyl)methanes.

The foundational method for synthesizing diindolylmethanes involves the use of strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. nih.govmdpi.com While effective, these traditional catalysts often necessitate harsh conditions, can lead to environmental hazards, and may result in longer reaction times and difficult work-ups. nih.gov

The general reaction pathway proceeds by mixing 3-methylindole and 4-bromobenzaldehyde in the presence of the acid catalyst, typically in a suitable organic solvent or under solvent-free conditions. scispace.com Optimization of this reaction involves careful control of parameters such as temperature, catalyst concentration, and reaction time to maximize yield and minimize the formation of byproducts. While specific optimized conditions for every catalyst vary, many syntheses of analogous compounds are successfully carried out at temperatures ranging from room temperature to 80°C. nih.govorientjchem.orgresearchgate.net

The formation of this compound proceeds via a well-understood electrophilic substitution mechanism. beilstein-journals.orgbhu.ac.in

Activation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromobenzaldehyde by the acid catalyst (e.g., H⁺ from H₂SO₄). This activation significantly increases the electrophilicity of the carbonyl carbon. nih.govacs.org

First Nucleophilic Attack: The electron-rich C3 position of the first 3-methylindole molecule acts as a nucleophile, attacking the activated carbonyl carbon. bhu.ac.inrsc.org This step forms a carbinol intermediate.

Formation of the Reactive Intermediate: The intermediate carbinol is then protonated by the acid catalyst, leading to the elimination of a water molecule. This dehydration step generates a highly reactive and resonance-stabilized electrophilic species, often referred to as an azafulvene or benzylidene-indolium intermediate. nih.govrsc.orgnih.gov

Second Nucleophilic Attack: This electrophilic intermediate is rapidly attacked by the C3 position of a second molecule of 3-methylindole. rsc.org

Final Product Formation: The final step involves the deprotonation of the resulting cation to regenerate the aromaticity of the indole (B1671886) ring and release the acid catalyst, yielding the stable final product, this compound.

Optimizing the yield and ensuring the purity of the final compound are critical. Yields can be influenced by the choice of catalyst and reaction conditions. For instance, in related DIM syntheses, adjusting the catalyst loading has been shown to be crucial; one study found that increasing catalyst concentration from 0.1 mol% to 0.5 mol% significantly improved yield, but a further increase to 1 mol% offered no additional benefit. mdpi.com Similarly, optimizing temperature is key, as excessive heat may not improve yield and could promote side reactions. nih.gov

Standard laboratory techniques are employed for purity assessment. The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC). researchgate.netnih.gov Upon completion, the crude product is purified. Common purification methods include recrystallization from a suitable solvent like toluene (B28343) or ethanol (B145695) nih.govgoogle.com and column chromatography using silica (B1680970) gel. mdpi.com The identity and purity of the synthesized this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). researchgate.netsemanticscholar.org

Alternative and Green Synthetic Approaches for Diindolylmethane Analogs

In response to the drawbacks of strong mineral acids, a significant body of research has focused on developing more efficient, milder, and environmentally benign synthetic methods for diindolylmethanes.

A wide array of alternative catalysts has been successfully used for the synthesis of DIMs, offering advantages in terms of efficiency, selectivity, and ease of handling.

p-Toluenesulfonic Acid (p-TSA): This strong organic acid is a highly effective catalyst for the reaction. mdpi.com It is a solid, making it more convenient to handle than liquid acids. chemicalbook.com Efficient syntheses have been reported using p-TSA under solvent-free conditions, employing a simple grinding method at room temperature which affords high yields in short reaction times. scispace.com

Lewis Acids: A variety of Lewis acids, such as aluminum triflate, ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄), have been employed to catalyze the condensation. nih.govnih.govorganic-chemistry.org They function by coordinating with the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack. nih.gov In some studies, Lewis acids have demonstrated high efficiency, leading to quantitative yields in minutes under mild conditions. organic-chemistry.org

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture and allows for their reuse, aligning with green chemistry principles. researchgate.net Examples include polymer-supported resins like Amberlyst-15, zeolites, and silica-supported sulfonic acids. nih.govmdpi.comresearchgate.netiiste.org These solid acid catalysts are often stable, non-toxic, and can be used to produce high yields of DIMs. researchgate.netresearchgate.net

Table 1: Overview of Alternative Catalyst Systems for Diindolylmethane Synthesis

| Catalyst System | Catalyst Type | Typical Solvents | Key Advantages | Reference(s) |

|---|---|---|---|---|

| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Solvent-free, Ethanol/Water | High efficiency, convenient solid, mild conditions. | mdpi.comscispace.com |

| FeCl₃, SnCl₄, AlCl₃, InCl₃ | Lewis Acid | Acetonitrile, Dichloromethane | High reactivity, fast reactions. | nih.govnih.gov |

| Amberlyst-15 | Heterogeneous | Tetrahydrofuran, Solvent-free | Reusable, high selectivity, easy separation. | researchgate.netiiste.org |

| Zeolites | Heterogeneous | Solvent-free | Reusable, effective under solvent-free conditions. | mdpi.comscispace.com |

| Silica Sulfuric Acid | Heterogeneous | Water | Green catalyst, works in aqueous media. | nih.govresearchgate.net |

Modern synthetic chemistry increasingly emphasizes sustainability. Several green strategies have been successfully applied to the synthesis of diindolylmethanes. semanticscholar.orgresearchgate.net

Ultrasonication: The use of ultrasonic irradiation has emerged as a green technology that can accelerate reaction rates, improve yields, and allow for the use of milder conditions. nih.govnih.gov The energy supplied by acoustic cavitation can significantly enhance chemical reactivity, sometimes reducing reaction times from hours to minutes. nih.govnih.gov

Aqueous Media: Replacing traditional organic solvents with water is a primary goal of green chemistry. orientjchem.org Several catalytic systems have been developed that work efficiently in water. nih.govrsc.orgresearchgate.net Water-based syntheses are not only environmentally friendly but can also exhibit unique reactivity and selectivity compared to those in organic solvents. researchgate.net

Taurine (B1682933) Catalysis: Taurine, a naturally occurring and biodegradable β-amino sulfonic acid, has been identified as an efficient, bifunctional organocatalyst for DIM synthesis. nih.govacs.org It is particularly effective in water, where its zwitterionic nature is thought to facilitate the reaction by activating the aldehyde electrophile. nih.gov Combining taurine catalysis with ultrasonication in water has been shown to provide excellent yields of DIMs under mild conditions. nih.govacs.org

Table 2: Green Synthetic Approaches for Diindolylmethane Analogs

| Green Approach | Catalyst / Medium | Typical Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Ultrasonication | Various acids | Room Temp to 40°C, Water or Acetic Acid/Water | Increased reaction rates, higher yields, milder conditions. | nih.govnih.gov |

| Aqueous Media | Taurine, Squaric Acid, etc. | Room Temp to 100°C | Environmentally benign, economic, high chemo-selectivity. | orientjchem.orgnih.govresearchgate.net |

| Taurine Catalysis | Taurine | Water, 50°C, often with sonication | Biodegradable bio-organic catalyst, excellent yields, works in water. | nih.govacs.orgrsc.org |

| Solvent-Free | p-TSA, Humic Acid, Ionic Liquids | Room Temp to 100°C, Grinding or Heating | Reduced waste, simplified purification, high atom economy. | scispace.comorientjchem.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Bromobenzaldehyde |

| This compound |

| 3-methylindole |

| Acetic acid |

| Aluminum triflate |

| Amberlyst-15 |

| Ethanol |

| Ferric chloride (FeCl₃) |

| Hydrochloric acid (HCl) |

| p-Toluenesulfonic acid (p-TSA) |

| Silica sulfuric acid |

| Squaric acid |

| Sulfuric acid (H₂SO₄) |

| Taurine |

| Tetrahydrofuran |

| Tin(IV) chloride (SnCl₄) |

| Toluene |

Evaluation of Multi-Component and One-Pot Methodologies for Functionalized Diindolylmethane Formation

The synthesis of diindolylmethanes (DIMs), including this compound, is often achieved through the electrophilic substitution of indoles with aldehydes or ketones, a reaction frequently catalyzed by Brønsted or Lewis acids. nih.govbeilstein-journals.org This approach is straightforward but traditionally yields symmetrical DIMs. nih.govbeilstein-journals.org The development of one-pot and multi-component reactions (MCRs) has significantly advanced the synthesis of more complex and unsymmetrical DIMs, offering efficiency by saving time and resources. beilstein-journals.org

One-pot methodologies are particularly valuable as they allow for the formation of multiple chemical bonds in a single reaction vessel without isolating intermediates. A notable example is the Pd(II)–Ag(I) catalyzed synthesis that combines a sequential Sonogashira coupling and cycloisomerization/C3-functionalization of 2-iodoanilines to produce a variety of diindolylmethanes in excellent yields (up to 94%). rsc.orgrsc.org This process forms four C-C bonds and two C-N bonds in a single pot under mild conditions. rsc.orgrsc.org Another innovative one-pot strategy involves the organocatalytic reductive methylation of indoles using carbon dioxide, which can selectively yield either 3-methylindoles or diindolylmethanes. nih.gov

MCRs, where three or more reactants combine in a single step, are instrumental in creating structurally diverse compound libraries. beilstein-journals.org For instance, a three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole derivatives can produce complex hybrid heterocycles. researchgate.net These advanced strategies represent a powerful toolkit for accessing functionalized DIMs with high efficiency and atom economy.

Below is a table summarizing various catalysts and conditions used in one-pot syntheses of diindolylmethane derivatives.

| Catalyst/Reagent | Reactants | Solvent | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | Indole, Paraformaldehyde | Water/Ethanol | 30-50 °C, 3-5 hours | 80.0% | google.com |

| Pd(OAc)₂, PPh₃, AgSbF₆ | 2-Iodoanilines, Terminal alkynes, Aromatic aldehydes | Acetonitrile | 50 °C | Up to 94% | rsc.orgrsc.org |

| Iodine (I₂) | Trifluoromethyl(indolyl)phenylmethanols, Indoles | Not specified | Mild conditions | High yields | nih.gov |

| 2-aminopyridine-BH₃ and DIC-BH₃ | Indoles, CO₂ | Not specified | 1 atm CO₂ | Up to 82% | nih.gov |

Synthetic Strategies for Further Functionalization of the 4-Bromophenyl Moiety

The 4-bromophenyl group on the methane (B114726) bridge of the compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. youtube.comnih.gov These reactions utilize the carbon-bromine bond as a reactive handle to introduce a wide array of substituents, thereby diversifying the core structure.

The Suzuki-Miyaura coupling is a prominent method, reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild conditions and tolerance of various functional groups. youtube.com By selecting different boronic acids, a vast range of aryl, heteroaryl, or alkyl groups can be appended to the phenyl ring.

Other significant cross-coupling reactions include:

Stille Coupling: Utilizes organostannanes as the coupling partner.

Negishi Coupling: Employs organozinc reagents.

Kumada Coupling: Involves Grignard reagents. youtube.com

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing substituted amine functionalities. youtube.com

These sequential and iterative cross-coupling strategies can be precisely controlled, for example, by using substrates with multiple reactive sites or by adjusting catalyst and ligand systems to achieve selective bond formation. nih.gov Such modifications are crucial for structure-activity relationship (SAR) studies, as demonstrated in the development of antagonists for chemokine receptors where a bromo-naphthalene precursor was functionalized using these techniques. nih.gov

The table below outlines common palladium-catalyzed cross-coupling reactions applicable for modifying the 4-bromophenyl group.

| Reaction Name | Nucleophile (R'-M) | Key Features | Reference |

| Suzuki-Miyaura Coupling | Boronic acids/esters (R'-B(OR)₂) | Mild conditions, high functional group tolerance | youtube.com |

| Stille Coupling | Organostannanes (R'-SnR₃) | Mild nucleophiles | youtube.com |

| Negishi Coupling | Organozinc (R'-ZnX) | Reactive nucleophiles | youtube.com |

| Kumada Coupling | Grignard reagents (R'-MgX) | Strong nucleophiles | youtube.com |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Forms C-N bonds | youtube.com |

Synthetic Approaches to Modify the 3-Methylindole Subunits

The 3-methylindole moieties of the compound offer several positions for synthetic alteration, allowing for fine-tuning of the molecule's properties.

N-Functionalization: The nitrogen atom of the indole ring is a common site for modification. Deprotonation with a suitable base, such as sodamide or potassium hydroxide, generates an indole anion that can readily react with various electrophiles. youtube.com For instance, alkylation can be achieved using alkyl halides, often facilitated by phase-transfer catalysts. youtube.com Reactions with trialkylaluminum reagents can form N-indolide-bridged dimers, demonstrating another route for modification at the nitrogen center. acs.orgresearchgate.net

C2-Position Modification: While electrophilic substitution on the indole ring typically occurs at the C3 position, modifications at C2 are also possible. youtube.com For example, the Fischer indole synthesis, a foundational method for preparing substituted indoles, can be adapted to introduce groups at various positions on the indole ring before its incorporation into the DIM structure. youtube.com

Oxidation of the Indole Ring: The indole nucleus can be oxidized to form oxindoles. Swern oxidation conditions (dimethyl sulfoxide (B87167) and oxalyl chloride) have been used in a one-pot process to convert indole derivatives into 3-chlorooxindoles. researchgate.net This transformation significantly alters the electronic and structural properties of the heterocyclic system.

Modification of the Methyl Group: While direct functionalization of the 3-methyl group is less common, strategies involving the synthesis of DIMs from pre-functionalized 3-methylindoles can be employed. The synthesis of 3-substituted indoles can be achieved from precursors like 1-methyl-3-(benzotriazol-1-ylalkyl)indoles, which serve as versatile intermediates. deepdyve.com

The following table details potential reactions for modifying the 3-methylindole subunits.

| Reaction Type | Reagents | Position of Modification | Resulting Structure | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaOH) | N1 | N-Alkyl indole | youtube.com |

| N-Alumination | Trialkylaluminum (R₃Al) | N1 | N-Aluminated indole complex | acs.orgresearchgate.net |

| Oxidation | Swern Oxidation Reagents | C2, C3 | Oxindole | researchgate.net |

| Nitrosation | Nitrous acid | N1 or C3 | N-Nitroso or C3-Nitroso indole | nih.gov |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-Bromophenyldi(3-methylindol-2-yl)methane would be expected to show distinct signals corresponding to each unique proton environment. Key expected resonances would include:

Indole (B1671886) N-H Protons: A broad singlet in the downfield region, characteristic of the acidic N-H protons of the indole rings.

Aromatic Protons: A series of doublets and multiplets in the aromatic region (typically 7.0-8.0 ppm). The protons on the 4-bromophenyl group would likely appear as two distinct doublets (an AA'BB' system) due to symmetry. The protons on the indole rings (positions 4, 5, 6, and 7) would also resonate in this region, with their specific chemical shifts and coupling patterns providing information about their positions.

Methine Proton: A sharp singlet for the single proton on the central methane (B114726) carbon (the CH group linking the three rings). Its chemical shift would be influenced by the adjacent aromatic systems.

Methyl Protons: A singlet in the upfield region (typically around 2.0-2.5 ppm), corresponding to the six equivalent protons of the two methyl groups at the 3-position of the indole rings.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available | N/A | 2H | Indole N-H |

| Data not available | N/A | 4H | 4-Bromophenyl-H |

| Data not available | N/A | 8H | Indole Ar-H (H-4, H-5, H-6, H-7) |

| Data not available | Singlet (s) | 1H | Methine C-H |

| Data not available | Singlet (s) | 6H | 2 x -CH₃ |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, key signals would include:

Indole Carbons: Resonances for the eight distinct carbons of each indole ring system. The carbon attached to the nitrogen (C-7a) and the carbon at the ring junction (C-3a) would have characteristic shifts. The signal for C-2 would be notably downfield due to its attachment to the central methane and the nitrogen atom, while the C-3 signal would be influenced by the methyl substituent.

4-Bromophenyl Carbons: Four signals for the phenyl ring carbons. The carbon bearing the bromine atom (C-Br) would have a characteristic chemical shift, as would the ipso-carbon attached to the methine bridge.

Methine Carbon: A single signal for the central CH carbon.

Methyl Carbons: A single signal in the upfield region for the two equivalent methyl carbons.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available | Indole C-2 |

| Data not available | Indole C-3 |

| Data not available | Indole C-3a, C-4, C-5, C-6, C-7, C-7a |

| Data not available | 4-Bromophenyl Carbons (4 signals) |

| Data not available | Methine C-H |

| Data not available | Methyl -CH₃ |

To unambiguously assign all proton and carbon signals and to understand the molecule's three-dimensional structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of protons within the 4-bromophenyl ring and within each indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals (e.g., methine H, methyl H's) to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This would be valuable in determining the conformational preferences of the molecule, such as the relative orientation of the three aromatic rings around the central methane carbon.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

X-ray crystallography on a single crystal provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of this compound and analyzing it via X-ray diffraction would yield fundamental crystallographic data. This includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For related bis(3-methyl-1H-indol-2-yl)methane compounds, structures have been solved, often revealing complex hydrogen-bonding networks, particularly when co-crystallized with solvents like DMSO. nih.gov

Hypothetical Crystal Data Table

| Parameter | Value |

| Chemical Formula | C₂₅H₂₁BrN₂ |

| Formula Weight | 429.36 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

The solved crystal structure would allow for a detailed analysis of the molecule's internal geometry.

Bond Lengths: The lengths of all covalent bonds (C-C, C-N, C-H, C-Br) could be measured with high precision. This would confirm the aromaticity of the rings and show any strain or unusual bonding characteristics.

Bond Angles: The angles between adjacent bonds would define the geometry around each atom. The angle around the central sp³-hybridized methane carbon, for example, would be expected to be close to the ideal tetrahedral angle of 109.5°, but could be distorted due to the steric bulk of the three large substituent groups.

Coordination Chemistry and Metallosupramolecular Applications

Ligand Design and Elucidation of Coordination Modes for Di(3-methylindol-2-yl)methane Scaffolds

The di(3-methylindol-2-yl)methane framework is an exemplary V-shaped or "pincer-type" ligand precursor. The fundamental design revolves around the two indole (B1671886) units, which can act as coordination sites. Upon deprotonation of the indole N-H protons, the resulting dianionic ligand can chelate to a metal center through the two nitrogen atoms. This coordination typically results in the formation of a stable six-membered metallocycle.

The substituents on this basic scaffold play a crucial role in modulating its properties:

4-Bromophenyl Group: This group, attached to the central methane (B114726) carbon, exerts significant steric hindrance, influencing the spatial arrangement of the indolyl wings. Its electron-withdrawing nature can also affect the electron density on the indole rings and, consequently, the donor strength of the nitrogen atoms.

3-Methyl Groups: Positioned on the indole rings, these groups provide steric bulk near the coordination sites, which can protect the metal center and influence the geometry of the resulting complex. They also act as weak electron-donating groups, slightly increasing the basicity of the indolyl nitrogens.

Coordination can occur in several modes, primarily as a bidentate N,N'-donor ligand. The flexibility of the central sp³-hybridized carbon allows the two indole planes to adopt various orientations to accommodate the geometric preferences of different metal ions.

Synthesis and Characterization of Metal Complexes with 4-Bromophenyldi(3-methylindol-2-yl)methane (or its Deprotonated Form)

The synthesis of metal complexes with this ligand generally involves the reaction of its deprotonated form with a suitable metal salt precursor in an inert atmosphere. The deprotonation is typically achieved using a strong base like n-butyllithium or potassium hydride to generate the dianionic ligand in situ.

The 4-Bromophenyldi(3-methylindol-2-yl)methanide ligand predominantly functions as a bidentate chelating agent. The two anionic nitrogen donors bind to a single metal center to form a thermodynamically favored six-membered ring. This chelation enhances the stability of the resulting complex compared to monodentate analogues, an effect known as the chelate effect. The denticity is unambiguously two (bidentate), and the coordination creates a pincer-like grip on the metal ion. researchgate.net The bite angle of the ligand (N-M-N) is flexible and can adapt to the requirements of various metal centers, ranging from tetrahedral to square planar or octahedral geometries, where the remaining coordination sites are occupied by other ancillary ligands. researchgate.net

The preparation of transition metal complexes involves the stoichiometric reaction of the lithiated or potassiated ligand with metal halides or other precursors. For instance, rhodium(I) and iridium(I) complexes can be synthesized by reacting the deprotonated ligand with precursors like [Rh(CO)2Cl]2 or [Ir(COD)Cl]2. researchgate.net Similarly, early transition metal complexes of titanium and zirconium could be prepared from TiCl4 or ZrCl4.

The resulting complexes are characterized using a suite of analytical techniques:

NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the ligand framework within the complex and the disappearance of the N-H proton signal upon deprotonation and coordination.

FTIR Spectroscopy: Shows characteristic shifts in the N-H stretching frequency (disappearance) and changes in the C-N stretching bands upon complexation.

Elemental Analysis: Determines the empirical formula of the synthesized complexes, confirming the metal-to-ligand ratio. mdpi.com

Table 1: Representative Analytical Data for Postulated Transition Metal Complexes

| Complex Formula (Hypothetical) | Metal | Expected Geometry | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|---|

| [M(L)Cl₂] | Ti(IV), Zr(IV) | Distorted Tetrahedral | Aromatic protons (7.0-8.0), CH (meso, ~6.5), CH₃ (indole, ~2.5) | C=C (aromatic), M-Cl |

Note: L represents the dianionic form of this compound. Data is illustrative based on related compounds.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these metal complexes. researchgate.net It provides invaluable information on:

Coordination Geometry: Unambiguously determines if the metal center adopts a square planar, tetrahedral, or other geometry. For Rh(I) and Ir(I) complexes, a square planar geometry is often observed. researchgate.net

Bond Lengths and Angles: Reveals the M-N bond distances, which indicate the strength of the coordination, and the N-M-N bite angle, which describes the chelate ring's conformation.

Molecular Packing: Shows intermolecular interactions in the solid state, such as π-π stacking or potential halogen bonding involving the bromine atom.

Spectroscopic methods like NMR and IR provide data that is consistent with the solid-state structure, confirming that the structure is often retained in solution. researchgate.net

Reactivity and Catalytic Potential of Metal Complexes Incorporating the Compound

Metal complexes featuring di(indolyl)methane ligands have shown promise in catalysis. The electronic and steric properties of the 4-Bromophenyldi(3-methylindol-2-yl)methanide ligand can be harnessed to tune the reactivity of the metal center. For instance, Rh(I) and Ir(I) complexes are known catalysts for reactions like intramolecular cyclization. researchgate.net

The catalytic potential extends to several key organic transformations:

Cross-Coupling Reactions: Palladium complexes bearing related indolyl ligands have demonstrated catalytic activity in Suzuki cross-coupling reactions. mdpi.com The electronic nature of the bromophenyl substituent could influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.

Hydroformylation: Rhodium complexes are workhorses for hydroformylation, and the specific ligand sphere created by the di(indolyl)methane scaffold could impart unique selectivity. researchgate.net

Polymerization: Early transition metal complexes (Ti, Zr) with this ligand could potentially act as catalysts for olefin polymerization.

The reactivity of the complex can be further modified. For example, Rh(I) complexes with similar indolyl ligands have been shown to undergo oxidative addition with chlorinated solvents like CH2Cl2 to form Rh(III) species. researchgate.net

Role in Coordination-Driven Self-Assembly and Supramolecular Systems

Coordination-driven self-assembly is a powerful strategy for constructing large, well-defined supramolecular architectures from metal ions and organic linkers. nih.govrsc.org The V-shaped geometry of this compound makes it an ideal angular building block for such assemblies.

When reacted with metal precursors that have a strong geometric preference (e.g., square planar Pt(II) or Pd(II) with cis-protected coordination sites), the ligand can direct the formation of discrete metallacycles. Depending on the bite angle of the ligand and the angle of the metal acceptor, various structures can be formed, such as:

M₂L₂ Metallacycles: Combining the ligand (L) with a 180° linear metal linker or a cis-protected 90° metal corner (M) can lead to the formation of rhomboidal or rectangular structures. nih.gov

M₃L₃ or M₄L₄ Cages: More complex three-dimensional polyhedra can be assembled by using metal precursors with more intricate coordination geometries.

The bromophenyl group can play a secondary role in these assemblies, either by providing a site for post-assembly functionalization or by influencing the packing of the supramolecular structures in the solid state through halogen or aryl interactions. The self-assembly process is dynamic, allowing for error correction and leading to the thermodynamic product in high yield. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| potassium hydride |

| Titanium(IV) chloride (TiCl₄) |

| Zirconium(IV) chloride (ZrCl₄) |

| Dicarbonylrhodium(I) chloride dimer ([Rh(CO)₂Cl]₂) |

| Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂) |

| Dichloromethane (CH₂Cl₂) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules.

DFT calculations are a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. For derivatives of di(indolyl)methane, DFT has been employed to optimize molecular geometries and understand electronic characteristics. mdpi.com For instance, studies on other complex heterocyclic systems have utilized DFT to determine bond lengths, bond angles, and dihedral angles of the most stable conformations. researchgate.net The choice of functional and basis set, such as B3LYP with a 6-311G++ basis set, is crucial for obtaining reliable results that correlate well with experimental data where available. researchgate.net These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, which are key to understanding intermolecular interactions.

Molecules with multiple rotatable bonds, such as 4-Bromophenyldi(3-methylindol-2-yl)methane, can exist in numerous conformations. Exhaustive conformational analysis is performed to identify the most stable, low-energy conformers. This process involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. The identified global energy minimum represents the most probable conformation of the molecule in the gas phase. This information is critical for understanding the molecule's shape and how it might interact with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For analogous compounds, DFT calculations have been used to determine these orbital energies, providing a theoretical basis for their observed chemical behavior and potential as bioactive agents. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for a Di(indolyl)methane Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. rsc.orgarxiv.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. These simulations can reveal how this compound and its analogs behave in a biological environment, such as in water or a lipid bilayer. By simulating the interactions with solvent molecules, MD can predict solvation energies and preferred orientations at interfaces, which are crucial for understanding bioavailability and transport properties. oaepublish.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds and to understand their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D properties of molecules. In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then correlated with the biological activity to build a predictive model.

For halogenated di(indolyl)methane analogs, such as 4,4'-dibromoDIM, in silico 3-D docking affinity analysis has been utilized to identify potential intracellular targets. nih.govresearchgate.net These studies are foundational for building CoMFA models. By aligning a series of similar compounds and analyzing their interaction fields, researchers can identify the structural features that are crucial for enhancing or diminishing their biological effects. This information is invaluable for the rational design of new, more potent analogs. Molecular docking studies on various indolemethane derivatives have successfully validated their anticancer activity by comparing their binding energies to known drugs. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Di(indolyl)methane (DIM) |

In Silico Structure-Activity Analysis for Interactions with Prospective Molecular Targets

Detailed in silico structure-activity relationship (SAR) studies specifically for this compound are not extensively available in the current body of scientific literature. However, the broader class of bis(indolyl)methanes, to which this compound belongs, has been the subject of such analyses, providing a foundational understanding of their potential biological activities.

While specific data tables for this exact compound are not available, the general approach to in silico SAR for this class of molecules involves the generation of a library of related structures with varying substituents. The biological activity of these analogs is then correlated with their structural features to build predictive models.

Prediction of Molecular Interactions and Binding Affinities with Enzymes or Receptors

Direct computational studies predicting the molecular interactions and binding affinities of this compound with specific enzymes or receptors are limited in publicly accessible research. However, theoretical investigations based on its structural properties have been performed.

Quantum chemical calculations, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to understand the electronic and photophysical properties of this compound. These studies confirm that the theoretical results align well with experimental observations. researchgate.net Such computational methods are foundational for predicting how a molecule will behave in a biological environment. For example, the calculated molecular orbital energies (such as HOMO and LUMO) can provide insights into the molecule's reactivity and its potential to engage in electron-transfer processes with biological macromolecules.

While specific binding affinity values (like Ki or IC50) from computational docking studies with identified enzymes or receptors are not documented for this compound, the crystallographic data provides a precise three-dimensional structure that can be used for such predictive modeling in future research. The crystal structure of this compound has been determined, providing the following crystallographic parameters:

| Crystal Data for this compound | |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.911(3) |

| b (Å) | 9.584(4) |

| c (Å) | 24.040(11) |

| Volume (ų) | 2053.0(14) |

| Reference | researchgate.net |

This structural information is the starting point for molecular docking simulations, where the compound is computationally placed into the binding site of a target protein to predict its binding mode and affinity. The lack of published docking studies for this specific molecule means that a data table of predicted binding energies and interacting residues cannot be provided at this time.

Mechanistic Investigations of Chemical and Biochemical Interactions

Exploration of Novel Reaction Mechanisms Involving the Bromine Moiety (e.g., Precursor for Cross-Coupling Reactions)

The bromine atom on the phenyl ring of 4-Bromophenyldi(3-methylindol-2-yl)methane serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable precursor in synthetic chemistry.

One of the most prominent applications is the Suzuki cross-coupling reaction. In this reaction, the aryl bromide (this compound) is reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium(0) catalyst and a base. nih.govresearchgate.net The catalytic cycle for such reactions generally involves three key steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of the 4-bromophenyl group, forming a new organopalladium(II) complex. researchgate.net This is often the rate-determining step.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, which regenerates the palladium(0) catalyst and forms the final cross-coupled product. researchgate.net

The efficiency and yield of these reactions can be influenced by several factors, including the choice of catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4), solvent, and the electronic properties of the coupling partners. researchgate.net For instance, steric hindrance from ortho-substituted arylboronic acids can impede the transmetalation step, leading to lower product yields. nih.gov

While detailed mechanistic studies specifically on this compound are not extensively published, the principles are well-established from studies on analogous brominated aromatic compounds. nih.govresearchgate.netresearchgate.net These reactions provide a powerful method for elaborating the core structure, enabling the synthesis of a diverse library of derivatives with modified phenyl substituents for further biological evaluation.

Detailed Mechanisms of Electrophilic Aromatic Substitution on the Indole (B1671886) Ring Systems

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). ic.ac.uk For di(indolyl)methanes, including this compound, the positions on the indole rings are the primary sites for this type of reaction. The general mechanism for EAS involves two principal steps:

Electrophilic Attack: An electrophile (E+) attacks the π-electron system of the indole ring, forming a resonance-stabilized cationic intermediate known as a Wheland intermediate or sigma complex. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the indole ring and yielding the substituted product. libretexts.org

In indole chemistry, electrophilic attack preferentially occurs at the C3 position of the pyrrole (B145914) ring. ic.ac.uk This preference is explained by the relative stability of the resulting Wheland intermediate. When the attack occurs at C3, the positive charge can be delocalized over the benzo portion of the molecule without disrupting the aromatic sextet of the benzene (B151609) ring. Attack at other positions, such as C2, would lead to a less stable intermediate where the benzene ring's aromaticity is compromised. ic.ac.uk

For this compound, the C2 positions are already substituted as part of the methane (B114726) bridge. Therefore, the most nucleophilic and reactive sites for electrophilic attack are the C3 positions of the two 3-methylindole (B30407) rings. However, since the C3 positions are also substituted (with methyl groups), subsequent electrophilic substitution would likely target other available positions on the pyrrole or benzene rings of the indole moieties, though with significantly lower reactivity compared to an unsubstituted indole's C3 position. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Fundamental Biochemical Mechanisms of Action in Model Systems (Explicitly Excluding Clinical Human Trials)

In various in vitro models, derivatives of di(indolyl)methanes have been shown to induce apoptosis, or programmed cell death. Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. nih.gov The induction of apoptosis can occur through two primary signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding transmembrane death receptors. nih.gov This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. The intrinsic pathway is triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. nih.gov Cytochrome c then associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. nih.gov While direct studies on this compound are limited, related indole compounds are known to trigger these apoptotic mechanisms in cancer cell lines.

The biological activity of compounds like this compound often stems from their direct physical interactions with crucial macromolecules.

Protein Kinases: These enzymes are critical regulators of cell signaling, and their aberrant activity is frequently implicated in cancer. nih.gov Many small-molecule inhibitors, including those with indole scaffolds, are designed to bind to the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets. nih.govnih.gov For example, the indole nucleus is a core component of inhibitors targeting kinases like ATR (Ataxia Telangiectasia and Rad3-related protein) and LRRK2. nih.govnih.gov The specific inhibitory profile of this compound would depend on its unique three-dimensional shape and its ability to fit into the active site of various kinases.

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov Inhibition of HDACs can induce apoptosis and cell cycle arrest in tumor cells. nih.gov Some complex indole derivatives have been investigated as HDAC inhibitors. The interaction often involves the inhibitor accessing the active site channel of the enzyme. While specific data for this compound is not available, HDAC3 has been identified as a deacetylase for the MEF2 transcription factor, representing a potential, though unconfirmed, target class for such compounds. nih.gov

DNA: While some anticancer agents function by directly intercalating into the DNA helix, there is no direct evidence to suggest this is a primary mechanism for this compound. Its mode of action is more likely to be mediated through protein interactions that indirectly affect DNA-related processes like replication and repair.

The compound and its analogs can influence cell fate by modulating key signal transduction pathways that govern proliferation, survival, and growth.

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is often constitutively active in cancer cells. nih.gov Activation of this pathway can be initiated by growth factor receptors and leads to the downstream activation of Akt and mTOR, which in turn promote protein synthesis, cell growth, and survival, while inhibiting apoptosis. nih.gov The PI3K/Akt/mTOR pathway is a significant target for cancer therapeutics, and its inhibition can sensitize cancer cells to other treatments. nih.gov Compounds containing indole motifs have been developed as inhibitors of various nodes within this pathway. It is plausible that this compound could exert its biological effects by attenuating the signaling flux through this critical cascade.

NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in inflammation, immunity, and cell survival. Its dysregulation is linked to many chronic diseases. The potential for indole-based compounds to modulate this pathway is an area of active research.

Indole compounds are recognized for their antioxidant properties, which are largely attributed to the nitrogen-containing ring system. The indoleamine structure can act as a potent scavenger of free radicals. The mechanism often involves the donation of a hydrogen atom from the N-H group of the indole ring to a reactive oxygen species (ROS), thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting indolyl radical is relatively stable due to resonance delocalization, which makes the parent molecule an effective radical scavenger. While specific quantitative data for this compound is not detailed in the available literature, its bis-indole structure suggests a potential for significant antioxidant activity through this radical scavenging mechanism.

Despite extensive research, detailed mechanistic studies on the antimicrobial action of the specific chemical compound This compound are not available in the currently accessible scientific literature. While the synthesis and structural characterization of this compound have been reported, specific investigations into its effects on bacterial membrane disruption and biofilm inhibition have not been published. researchgate.netresearchgate.netresearchgate.net

The broader class of compounds to which this compound belongs, namely bis(indolyl)methanes (BIMs), has been a subject of interest for their potential biological activities, including antimicrobial properties. researchgate.net Research on various BIM derivatives has indicated that the presence and nature of substituent groups on the phenyl and indole rings play a crucial role in their antimicrobial efficacy. For instance, the inclusion of electron-withdrawing groups, such as a bromo group, has been noted to enhance the antibacterial activity of some BIMs against certain bacterial strains. However, specific data and mechanistic insights for this compound remain uninvestigated.

Consequently, a detailed discussion under the heading "6.3.5. Mechanistic Investigations of Antimicrobial Action (e.g., Bacterial Membrane Disruption, Biofilm Inhibition)" with specific research findings and data tables for this compound cannot be provided at this time. Further empirical studies are required to elucidate the specific mechanisms by which this compound may exert antimicrobial effects.

Potential Advanced Applications and Material Science Orientations

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The true power of 4-Bromophenyldi(3-methylindol-2-yl)methane in synthetic chemistry lies in the strategic placement of the bromine atom on the phenyl ring. This halogen serves as a highly effective "handle" for a wide array of cross-coupling reactions, which are fundamental tools in modern organic synthesis. Aryl halides are recognized as crucial building blocks for creating pharmaceuticals and functional organic materials due to the polarized carbon-halogen bond and the good leaving group properties of halogens. researchgate.net

The carbon-bromine (C-Br) bond can readily participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups. This method is exceptionally powerful for tuning the electronic and photophysical properties of the molecule.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, extending the π-conjugated system of the molecule, which is often a key strategy in the development of materials for organic electronics.

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: Creation of carbon-nitrogen bonds, enabling the introduction of diverse amine-containing functional groups.

Through these transformations, the relatively simple starting block of this compound can be elaborated into significantly more complex, multi-functional molecular architectures. This versatility allows for the systematic modification of the compound to optimize its properties for specific applications, from targeted biological probes to components of advanced semiconductor devices.

Development as a Chemical Probe or Fluorescent Sensor

The inherent photophysical properties of the diindolylmethane core make it an excellent candidate for the development of fluorescent sensors. These sensors operate by signaling the presence of a specific analyte through a measurable change in their fluorescence, such as an increase or decrease in intensity or a shift in the emission color.

The fluorescence of di(indolyl)aryl-methanes originates from their electronic structure. The indole (B1671886) rings are strong electron donors, and when paired with an aryl group, this can create a system capable of intramolecular charge transfer (ICT) upon excitation with light. The absorption spectra of these compounds typically show high-energy bands corresponding to π-π* transitions within the indole and phenyl rings, and sometimes lower-energy bands associated with charge transfer between these moieties.

Upon absorption of a photon, an electron is promoted to an excited state. In molecules with a donor-acceptor structure, this excited state can have significant charge-transfer character, meaning the electron density shifts from the indole donors to the phenyl ring acceptor. The energy of the emitted photon (fluorescence) is highly sensitive to the electronic environment of this ICT state. Any external factor that perturbs this charge distribution, such as interaction with an analyte or a change in solvent polarity, can alter the fluorescence output, forming the basis for a sensing mechanism. The introduction of different substituents allows for the tuning of emission wavelengths across the visible spectrum, from blue to orange. mdpi.com

Table 1: Representative Photophysical Properties of Substituted Donor-Acceptor Fluorophores

| Compound Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Feature |

|---|---|---|---|

| N-substituted Benzothiadiazoles nih.gov | 450-500 nm | 550-650 nm | Exhibit solvatochromism; properties tuned by N-substituent. |

| Indolizine-based Dyes mdpi.com | 380-450 nm | 460-580 nm | Emission color tuned by electron-withdrawing groups. |

This table presents data for classes of compounds with similar donor-acceptor principles to illustrate how structural modifications influence photophysical properties. Data is representative and varies with solvent and specific substituents.

The design of a selective sensor based on the this compound scaffold involves two primary strategies:

Utilizing Inherent Binding Sites: The N-H bonds of the two indole rings are capable of acting as hydrogen-bond donors. This feature can be exploited to create sensors that selectively bind and detect anionic species. The binding of an anion would perturb the electronic structure of the indole rings, leading to a detectable change in the compound's fluorescence.

Functionalization via the Bromo Group: The 4-bromophenyl group is the key to designing sensors for a vast range of other analytes. Using the cross-coupling reactions described previously, a specific recognition unit (a receptor) can be attached to the phenyl ring. For instance, a crown ether could be introduced to create a sensor for specific metal ions like Ba²⁺, or a different chelating agent could be added to target ions such as Pb²⁺. mdpi.comgoogle.com When the target ion binds to the receptor, the resulting conformational or electronic change is transmitted through the π-system to the diindolylmethane fluorophore, causing a distinct optical response. This modular design principle allows for the creation of highly specialized sensors for environmental monitoring or biological imaging.

Integration into Organic Electronic Materials or Supramolecular Assemblies

The unique electronic and structural characteristics of this compound make it an attractive component for next-generation organic materials used in electronics and photonics.

The ability to functionalize this compound makes it a valuable monomer for creating functional polymers. By transforming the bromine into another reactive group or by using it directly in polymerization reactions (e.g., Suzuki polycondensation), this molecule can be incorporated as a repeating unit in a polymer chain. The resulting polymer would possess the desirable photophysical and electronic properties of the diindolylmethane core, potentially leading to materials for:

Organic Light-Emitting Diodes (OLEDs): Where the polymer acts as the light-emitting layer.

Organic Photovoltaics (OPVs): Where the material contributes to light absorption and charge separation.

Chemosensors: With multiple sensing sites along the polymer chain, potentially leading to signal amplification and enhanced sensitivity.

As a discrete molecule, its strong absorption and emission properties also make it suitable for use as a specialized dye. Furthermore, the rigid, propeller-like shape of di(indolyl)aryl-methanes could be exploited in the design of liquid crystals, where the molecules self-assemble into ordered phases with unique optical properties.

The molecular structure of this compound can be described as a Donor-Acceptor-Donor (D-A-D) system. The two 3-methylindole (B30407) groups are potent electron donors (D), while the central 4-bromophenyl group acts as an electron-accepting core (A). This arrangement is highly conducive to intramolecular charge transfer (ICT), a critical process for many optoelectronic applications.

When the molecule absorbs light, it can form an excited state where electron density is significantly shifted from the indole "wings" to the central phenyl "body." This charge separation is a key first step in photovoltaic processes. The presence of halogens like bromine can further tune the electronic energy levels (such as the HOMO and LUMO) of the material, which is a common strategy for optimizing the performance of organic semiconductors. researchgate.net By replacing the bromine with stronger electron-withdrawing or electron-donating groups, the charge transfer characteristics can be precisely controlled to match the requirements of a specific device, making this molecular scaffold a promising platform for developing new high-performance organic electronic materials.

Role in Catalysis (e.g., Organocatalysis or as Ligands in Homogeneous/Heterogeneous Metal Catalysis)

The molecular architecture of this compound makes it a candidate for applications in catalysis, potentially as an organocatalyst or as a ligand in metal-based catalytic systems. The synthesis of di(indolyl)methane derivatives often involves the use of catalysts, and in some cases, the products themselves can exhibit catalytic activity.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a field where indole-containing compounds have demonstrated utility. The synthesis of various bis(indolyl)methanes has been achieved using organocatalysts like thiourea (B124793) derivatives. researchgate.net For instance, the electrophilic substitution of indole with aldehydes or imines can be catalyzed by thioureas carrying moieties such as 3,5-bis(trifluoromethyl)phenyl or 3,5-dichlorophenyl, yielding bis(indolyl)methanes in moderate to good yields. researchgate.net Furthermore, cooperative catalytic systems comprising 2-aminopyridine–BH3 and DIC–BH3 have been employed for the chemoselective C3-methylation of indoles, leading to the formation of diindolylmethanes. researchgate.net These examples highlight the potential for molecules like this compound to be synthesized via organocatalytic routes or to serve as scaffolds for the design of new organocatalysts.

In the realm of metal catalysis, the nitrogen atoms within the indole rings and the potential for the bromine atom to participate in oxidative addition or other elementary steps suggest that this compound could function as a ligand for transition metals. The synthesis of bis(indolyl)methanes has been successfully catalyzed by various metal-based systems, including those using iron(II) sulfate (B86663) and triethylborane. researchgate.netbeilstein-journals.org Nanocomposite aerogels containing nanocrystalline nickel ferrite (B1171679) (NiFe2O4) dispersed on a silica (B1680970) matrix have also been shown to be active catalysts for the synthesis of bis(indolyl)methanes at room temperature. mdpi.com Boron-doped graphitic carbon nitride has also been explored as a dual acid-base catalyst for the synthesis of related bis(pyrazolyl)methanes. researchgate.net The ability of the indole C-2–Si bond in certain bisindole derivatives to dissociate upon UV light excitation points to potential applications in optical materials. beilstein-journals.org While direct studies on the catalytic activity of this compound are not available, the rich chemistry of related compounds suggests this is a promising area for future investigation.

Assessment of Corrosion Inhibition Properties and Surface Adsorption Mechanisms

Heterocyclic compounds, particularly those containing nitrogen, oxygen, and sulfur atoms, along with aromatic rings, are well-regarded for their ability to inhibit the corrosion of metals in acidic environments. The efficacy of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The molecular structure of this compound, with its multiple aromatic rings and nitrogen-containing indole moieties, suggests its potential as a corrosion inhibitor.

The mechanism of corrosion inhibition by such organic molecules typically involves the adsorption of the inhibitor onto the metal surface. This adsorption can occur through the sharing of electrons between the heteroatoms (in this case, nitrogen) and the metal, the interaction of the π-electrons of the aromatic rings with the metal's d-orbitals, or electrostatic interactions between the inhibitor and the charged metal surface. The presence of a bromine atom on the phenyl ring could further influence the electronic properties and adsorption behavior of the molecule.

Studies on various indole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. For example, certain indole derivatives have shown inhibition efficiencies as high as 81.2%. mdpi.com The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

To provide a comparative perspective, the table below summarizes the inhibition efficiencies of several indole derivatives in acidic media. While data for this compound is not available, the performance of these related compounds underscores the potential of this class of molecules in corrosion protection.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H2SO4 | 90 ppm | 81.2 | mdpi.com |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H2SO4 | 90 ppm | 76.2 | mdpi.com |

| An Indole Derivative | Mild Steel | Not Specified | 25 mmol/L | 82 | researchgate.net |

The surface adsorption process is critical to the inhibitor's performance. The planarity of the indole rings would facilitate strong adsorption onto the metal surface. The large molecular size of this compound would also contribute to a greater surface coverage, thereby enhancing its protective capabilities. Theoretical studies, such as those using density functional theory (DFT), are often employed to understand the adsorption mechanism at a molecular level. These studies can elucidate the nature of the interaction between the inhibitor and the metal surface, providing insights into the electronic properties that govern the inhibition efficiency. For other inhibitor systems, DFT calculations have shown a strong correlation with experimental results, highlighting the importance of factors like alkyl chain length and intramolecular charge transfer in determining inhibition performance. researchgate.net

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Understandings of 4-Bromophenyldi(3-methylindol-2-yl)methane

Currently, there is no specific academic literature detailing the synthesis, characterization, or application of this compound. The academic understanding of this compound is therefore theoretical and based on the well-documented chemistry of its constituent fragments: bis(indolyl)methanes and brominated aromatic compounds. The synthesis of bis(indolyl)methanes typically involves the acid-catalyzed electrophilic substitution reaction of an aldehyde with two equivalents of an indole (B1671886). In this hypothetical case, 4-bromobenzaldehyde (B125591) would react with 3-methylindole (B30407). The reactivity and properties of the resulting molecule would be influenced by the electronic and steric effects of the bromo-substituent on the phenyl ring and the methyl groups on the indole moieties.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the very existence of this compound in the scientific literature. Key unexplored research avenues include:

Synthesis and Characterization: The most fundamental step would be the successful synthesis and purification of this compound. Following this, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Physicochemical Properties: Investigation into its solubility, melting point, and stability is needed.

Photophysical Properties: The potential for fluorescence or other photophysical behaviors, often observed in indole derivatives, remains to be explored.

Future Directions in Synthetic Innovation for Analogous Compounds and Derivatives

Future synthetic work could explore variations of this structure to create a library of analogous compounds. This could involve:

Varying the Aldehyde: Replacing 4-bromobenzaldehyde with other halogenated or functionalized benzaldehydes to study the effect of different substituents on the phenyl ring.

Modifying the Indole Moiety: Utilizing indoles with different substituents at various positions to tune the electronic and steric properties of the resulting bis(indolyl)methane.

Developing Novel Catalytic Systems: Exploring more efficient and environmentally benign catalysts for the synthesis of these compounds.

A hypothetical reaction scheme for the synthesis is presented below:

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| 4-Bromobenzaldehyde | 3-Methylindole | Protic or Lewis Acid | This compound |

Prospective Advancements in Mechanistic and Computational Studies

Once synthesized, mechanistic studies could elucidate the precise pathway of the formation of this compound. Computational studies, using methods like Density Functional Theory (DFT), could predict its molecular geometry, electronic structure, and spectroscopic properties. These theoretical calculations could provide valuable insights into its reactivity and potential interactions with other molecules, guiding future experimental work.

Emerging Roles in Advanced Materials Science and Fundamental Biological Research (Non-Clinical)

While no roles have been established, the structural motifs of this compound suggest potential areas of investigation:

Materials Science: The indole nucleus is a component of many organic semiconductors and fluorescent materials. The presence of a heavy bromine atom could also impart interesting photophysical properties, making it a candidate for investigation in organic electronics or as a sensor.

Fundamental Biological Research: Bis(indolyl)methanes are known to interact with various biological targets. Non-clinical studies could explore the binding of this compound to proteins or DNA to understand fundamental biological processes, without any consideration for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromophenyldi(3-methylindol-2-yl)methane, and what catalysts improve efficiency?

- Methodological Answer : A two-step approach is often employed: (1) Bromination of the phenyl precursor using N-bromosuccinimide (NBS) under radical initiation, followed by (2) Friedel-Crafts alkylation with 3-methylindole derivatives. Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance reaction efficiency by stabilizing intermediates and lowering activation energy. Optimize solvent polarity (e.g., dichloromethane or acetonitrile) to balance solubility and reactivity .

Q. How should researchers handle this compound safely, given limited toxicological data?

- Methodological Answer : Assume high toxicity due to structural similarity to halogenated aromatics. Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist. Store in amber vials under inert gas to prevent degradation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.

- Structure : Combine ¹H/¹³C NMR to confirm substitution patterns, and X-ray crystallography (as in related indole derivatives) to resolve stereochemical ambiguities. Mass spectrometry (ESI-MS) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Friedel-Crafts reactions involving brominated indole derivatives?

- Methodological Answer : Discrepancies often arise from subtle differences in (1) catalyst loading (e.g., 5–20 mol% ionic liquids), (2) reaction time (12–48 hours), and (3) indole substituent electronic effects. Design a controlled study varying these parameters, using design of experiments (DoE) to identify dominant factors. Monitor intermediates via in situ IR spectroscopy .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer : Slow diffusion of hexane into a dichloromethane solution at 4°C promotes crystal growth. If polymorphism occurs, screen solvents (e.g., ethanol, ethyl acetate) and additives (e.g., crown ethers) to stabilize the desired polymorph. Use synchrotron radiation for weakly diffracting crystals .

Q. How should toxicity be assessed preclinically given the lack of toxicological data?

- Methodological Answer : Prioritize in vitro assays:

- Cytotoxicity : MTT assay on HepG2 cells.

- Genotoxicity : Ames test (bacterial reverse mutation).

- Metabolic Stability : Microsomal incubation (human liver microsomes) to evaluate half-life. Only proceed to in vivo studies (e.g., zebrafish models) if IC₅₀ > 100 μM .

Q. Why do alternative catalysts (e.g., Lewis acids vs. ionic liquids) produce divergent regioselectivity in indole coupling reactions?

- Methodological Answer : Lewis acids (e.g., AlCl₃) favor electrophilic aromatic substitution at the indole C3 position due to stronger σ-complex stabilization. In contrast, ionic liquids promote C2 selectivity via hydrogen bonding with the indole N–H group. Confirm using DFT calculations (e.g., Gaussian 16) to map transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.